molecular formula C16H19N3O3 B4373497 [3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

Cat. No.: B4373497
M. Wt: 301.34 g/mol
InChI Key: NNXRNEJOVIUKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a piperazine ring substituted with a 3-(3-methoxyphenyl)-5-isoxazolyl group

Preparation Methods

The synthesis of [3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-18-6-8-19(9-7-18)16(20)15-11-14(17-22-15)12-4-3-5-13(10-12)21-2/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXRNEJOVIUKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
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[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
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[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
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[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
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[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE
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[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](4-METHYLPIPERAZINO)METHANONE

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